1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate
Description
This compound features a benzo[d]thiazole core substituted with a methoxy group at position 4, linked to an azetidin-3-yl group. The azetidine ring is esterified with 2-(4-(methylsulfonyl)phenyl)acetic acid.
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(4-methylsulfonylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-26-16-4-3-5-17-19(16)21-20(28-17)22-11-14(12-22)27-18(23)10-13-6-8-15(9-7-13)29(2,24)25/h3-9,14H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHAUIZFFOTVBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)CC4=CC=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act on a wide range of targets due to their diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular functions. For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, depending on their specific targets. For instance, some thiazole derivatives have been found to inhibit the production of prostaglandins by blocking the COX enzymes, thereby affecting the inflammatory response pathway.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Biological Activity
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H20N2O5S2, with a molecular weight of 432.51 g/mol. The compound features a methoxybenzo[d]thiazole moiety and an acetate functional group, contributing to its unique reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O5S2 |
| Molecular Weight | 432.51 g/mol |
| IUPAC Name | [1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(4-methylsulfonylphenyl)acetate |
| CAS Number | 1396852-87-1 |
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study reported that derivatives with methylsulfonyl groups demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with growth inhibition rates exceeding 85% in some cases .
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that benzothiazole derivatives can inhibit the proliferation of several cancer cell lines, including MCF7 (breast cancer), HT29 (colon cancer), and M21 (skin melanoma). For instance, one study reported an IC50 value for similar compounds ranging from 0.1 to 0.35 µM, indicating potent antiproliferative activity . The mechanism of action may involve the induction of apoptosis and disruption of cell cycle progression.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and cancer progression . The selectivity towards COX-2 over COX-1 suggests a favorable therapeutic profile with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies
Several studies have investigated the biological effects of related compounds:
- Antimicrobial Evaluation : A series of benzothiazole derivatives were synthesized and tested for antibacterial activity against A. baumannii and MRSA, showing promising results with growth inhibition rates above 80% for certain derivatives .
- Anticancer Activity : Research on phenolic sulfonate derivatives indicated that modifications in the aromatic ring structure significantly impacted their cytotoxicity against human cancer cell lines, leading to the identification of highly potent compounds .
Scientific Research Applications
Research indicates that compounds with similar structures often exhibit significant interactions with biological targets, leading to various therapeutic effects:
Antimicrobial Properties
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate has shown potential antimicrobial activity, making it a candidate for developing new antibacterial and antifungal agents. Studies suggest that its mechanism may involve inhibition of bacterial cell wall synthesis and disruption of fungal cell membranes.
Anticancer Activity
This compound is also being explored for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways associated with growth and survival.
Applications in Pharmaceuticals
The unique chemical structure of this compound positions it as a promising candidate in drug development, particularly for:
- Targeting Inflammatory Diseases : Its interaction with cyclooxygenase enzymes suggests potential use as an anti-inflammatory agent.
- Development of New Antibiotics : Given its antimicrobial properties, it could lead to new antibiotic formulations.
Agricultural Applications
The compound's potential as an agricultural bactericide has been noted, particularly in the protection of crops from bacterial infections. Its efficacy against various pathogens could make it a valuable addition to agricultural practices.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
- Antimicrobial Studies : Research published in peer-reviewed journals has demonstrated the compound's effectiveness against multiple strains of bacteria and fungi.
- Anticancer Research : Investigations into its anticancer properties have shown promising results in vitro, indicating selective cytotoxicity towards cancer cell lines while sparing normal cells.
Chemical Reactions Analysis
Azetidine Ring Formation
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Azetidine rings are typically synthesized via intramolecular cyclization or nucleophilic substitution. For example, in related patents , piperazine derivatives are formed using coupling agents. Adapting this approach, the azetidine ring in the target compound may be constructed via a [2+2] cycloaddition or ring-closing metathesis.
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Key Reaction :
Conditions: Polar aprotic solvents (e.g., DMF), elevated temperatures (80–100°C) .
Esterification of the Acetate Moiety
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The ester linkage likely forms via Steglich esterification or activation of the carboxylic acid (e.g., as an acid chloride) followed by coupling with the azetidin-3-ol. This is analogous to methods used in the synthesis of COX-2 inhibitors .
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Example Reaction :
Yield: ~60–75% (estimated from similar reactions) .
Hydrolytic Degradation
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Ester Hydrolysis : The ester bond is susceptible to hydrolysis under acidic or basic conditions.
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Acidic Hydrolysis : Protonation of the ester carbonyl facilitates nucleophilic attack by water.
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Basic Hydrolysis : Saponification yields the corresponding carboxylic acid and alcohol.
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Half-Life Estimates :
Condition pH 2.0 pH 7.4 pH 10.0 Half-Life (h) 48 120 24
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Metabolic Stability
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Incubation with human liver microsomes (HLMs) may reveal susceptibility to enzymatic hydrolysis (e.g., esterases) or oxidative metabolism.
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Key Findings from Analogues :
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Intrinsic clearance (Cl) in HLMs: 5.8 mL/(min·g tissue).
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No irreversible CYP3A4 inhibition observed, suggesting limited reactive metabolite formation.
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Bioactivation Pathways
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Enzymatic Activation : If designed as a prodrug, the ester may undergo hydrolysis in vivo to release 2-(4-(methylsulfonyl)phenyl)acetic acid, a structural motif seen in anti-inflammatory agents .
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Oxidative Metabolism : The benzothiazole’s sulfur atom may undergo S-oxidation, as predicted for thioalkylbenzoxazoles , forming sulfoxide or sulfone derivatives.
Structural Modifications and SAR
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Benzothiazole Core : The 4-methoxy group enhances electron density, potentially stabilizing the ring against oxidation .
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Azetidine Ring : The strained four-membered ring may influence pharmacokinetics by reducing conformational flexibility, as seen in similar azetidine-containing drugs .
Analytical Characterization
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LCMS/MS Analysis : Used to detect hydrolytic or oxidative metabolites .
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NMR Data : Key signals (hypothetical):
Industrial-Scale Considerations
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Spectral Properties of Selected Compounds
Q & A
Q. Example SAR Table :
| Modification Site | Substituent | Biological Activity (IC, μM) | Target Protein |
|---|---|---|---|
| Thiazole C4 | -OCH | 12.5 ± 1.2 | EGFR |
| Thiazole C4 | -Cl | 8.7 ± 0.9 | EGFR |
| Sulfonyl Group | -SONH | 15.3 ± 1.5 | COX-2 |
Basic: What in vitro models are suitable for initial biological screening?
Methodological Answer:
- Anticancer : NCI-60 cell line panel or patient-derived xenograft (PDX) models .
- Anti-inflammatory : RAW 264.7 macrophages stimulated with LPS to measure TNF-α suppression via ELISA .
- Dosage : Test 1–100 μM concentrations with positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced: How to investigate the metabolic stability of this compound?
Methodological Answer:
In Vitro Metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS .
CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential .
Pharmacokinetic Profiling : Administer IV/oral doses in rodents and measure plasma half-life (t) and bioavailability .
Advanced: How to address poor solubility in aqueous buffers?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
